Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate
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Overview
Description
Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate typically involves the reaction of 6-chloropyrimidine with an indole derivative. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The indole moiety is known to interact with a variety of biological targets, which may contribute to the compound’s observed activities .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-dichloropyrimidin-4-ylcarbamate: Similar structure but with a different functional group on the pyrimidine ring.
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.
Uniqueness
Tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate is unique due to the presence of both an indole and a pyrimidine ring in its structure. This combination of functional groups provides a unique set of chemical and biological properties that can be exploited in various research applications .
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloropyrimidin-4-yl)indole-1-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2/c1-17(2,3)23-16(22)21-13-7-5-4-6-11(13)8-14(21)12-9-15(18)20-10-19-12/h4-10H,1-3H3 |
InChI Key |
YSOAMYPGNWBDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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